molecular formula C19H26N4O2 B14928088 1-methyl-4-({(E)-[3-(2-methylpropoxy)phenyl]methylidene}amino)-N-propyl-1H-pyrazole-5-carboxamide

1-methyl-4-({(E)-[3-(2-methylpropoxy)phenyl]methylidene}amino)-N-propyl-1H-pyrazole-5-carboxamide

Cat. No.: B14928088
M. Wt: 342.4 g/mol
InChI Key: MGEIYQNIJKYPNY-UHFFFAOYSA-N
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Description

4-{[(E)-1-(3-ISOBUTOXYPHENYL)METHYLIDENE]AMINO}-1-METHYL-N-PROPYL-1H-PYRAZOLE-5-CARBOXAMIDE is an organic compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in medicinal chemistry and organic synthesis. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with various functional groups, making it a valuable intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(E)-1-(3-ISOBUTOXYPHENYL)METHYLIDENE]AMINO}-1-METHYL-N-PROPYL-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multiple steps. One common method includes the condensation of 3-isobutoxybenzaldehyde with 4-amino-1-methyl-N-propyl-1H-pyrazole-5-carboxamide under basic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-{[(E)-1-(3-ISOBUTOXYPHENYL)METHYLIDENE]AMINO}-1-METHYL-N-PROPYL-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups like halides or hydroxyl groups can be introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Halogenated derivatives or hydroxylated compounds.

Scientific Research Applications

4-{[(E)-1-(3-ISOBUTOXYPHENYL)METHYLIDENE]AMINO}-1-METHYL-N-PROPYL-1H-PYRAZOLE-5-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{[(E)-1-(3-ISOBUTOXYPHENYL)METHYLIDENE]AMINO}-1-METHYL-N-PROPYL-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present in the molecule.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide: A structurally related compound used as an intermediate in the synthesis of pharmaceuticals.

    3-Isobutoxybenzaldehyde: A precursor in the synthesis of the target compound, known for its aromatic properties.

Uniqueness

4-{[(E)-1-(3-ISOBUTOXYPHENYL)METHYLIDENE]AMINO}-1-METHYL-N-PROPYL-1H-PYRAZOLE-5-CARBOXAMIDE stands out due to its unique combination of functional groups, which confer specific reactivity and potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic and medicinal chemistry.

Properties

Molecular Formula

C19H26N4O2

Molecular Weight

342.4 g/mol

IUPAC Name

2-methyl-4-[[3-(2-methylpropoxy)phenyl]methylideneamino]-N-propylpyrazole-3-carboxamide

InChI

InChI=1S/C19H26N4O2/c1-5-9-20-19(24)18-17(12-22-23(18)4)21-11-15-7-6-8-16(10-15)25-13-14(2)3/h6-8,10-12,14H,5,9,13H2,1-4H3,(H,20,24)

InChI Key

MGEIYQNIJKYPNY-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)C1=C(C=NN1C)N=CC2=CC(=CC=C2)OCC(C)C

Origin of Product

United States

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